molecular formula C20H19FN2O3 B2547279 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040657-50-8

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B2547279
CAS No.: 1040657-50-8
M. Wt: 354.381
InChI Key: HBYXIHTWYJWXTF-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a fluorinated benzamide moiety with an indole ring and a tetrahydrofuran-2-carbonyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring typically yields indole-2,3-diones, while reduction of the carbonyl group results in the corresponding alcohol.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to bind to various receptors and enzymes, potentially modulating their activity . The fluorine atom and the tetrahydrofuran-2-carbonyl group may also contribute to the compound’s binding affinity and selectivity for certain targets .

Properties

IUPAC Name

4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-6-3-14(4-7-15)19(24)22-16-8-5-13-9-10-23(17(13)12-16)20(25)18-2-1-11-26-18/h3-8,12,18H,1-2,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYXIHTWYJWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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